molecular formula C6H4ClN3O B1354830 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 346599-63-1

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Cat. No.: B1354830
CAS No.: 346599-63-1
M. Wt: 169.57 g/mol
InChI Key: PKKYYNMRPXEIFE-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one: is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position. This unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.

Scientific Research Applications

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation alters the function of the target molecule, often resulting in a functional change that can impact various cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its kinase targets by binding to the ATP-binding pocket, inhibiting the kinase’s activity . This inhibition prevents the phosphorylation process, leading to changes in the function of the target molecule .

Biochemical Pathways

The inhibition of kinase activity by this compound affects multiple biochemical pathways. These pathways often involve signal transduction processes that regulate cell growth, division, and survival . By inhibiting kinase activity, this compound can disrupt these processes, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition can lead to the disruption of various cellular processes, potentially resulting in the inhibition of cell growth and proliferation . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . Additionally, it is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one plays a crucial role in biochemical reactions, particularly in the synthesis of kinase inhibitors. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by binding to the kinase domain, thereby preventing its activity and subsequent signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting key components of this pathway, this compound can reduce inflammatory responses and alter gene expression patterns associated with immune function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to changes in gene expression and cellular behavior. For instance, the compound’s interaction with RIPK1 involves binding to the ATP-binding pocket, thereby blocking its kinase activity and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which modify its structure and influence its activity . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For example, the compound may interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it interacts with signaling proteins. The precise localization patterns can determine the compound’s effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Intermediate Compounds: Starting with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.

    Formation of Pyrimidine Ring: Adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

    Cyclization: Converting 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-D]pyrimidin-4-ol.

    Chlorination: Finally, chlorinating 7H-pyrrolo[2,3-D]pyrimidin-4-ol to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This includes precise control of reaction conditions such as temperature, solvent choice, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino derivatives, while Suzuki coupling can introduce various aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYYNMRPXEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477471
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346599-63-1
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346599-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Synthesis routes and methods I

Procedure details

Zinc (6.05 g, 92.56 mmol) was added to a solution of 5,5-dibromo-4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one from Step A (3.03 g, 9.26 mmol) in THF (20 mL) and saturated aqueous ammonium chloride (5 mL). After 3 h, the reaction mixture was concentrated in vacuo and purified by HPLC using a reversed phase C18 column and eluting with a gradient of H2O:CH3CN:CF3CO2H—90:10:0.1 to 5:95:0.1. Lyophilization provided the title compound. MS: m/z=170 (M+1).
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add zinc (2 equiv; 12.12 mmol; 792 mg) to a suspension of 5,5-dibromo-4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (6.06 mmol; 1.98 g) in THF (20 mL) and add saturated ammonium chloride aqueous (3 mL) at 20° C. (exothermic). Stir 20 min then filter through Celite®, rinse with THF, wash the organic phase twice with saturated ammonium chloride. Extract combined aqueous layers four times with 100 mL 1:1 THF:EA, wash the combined organic phases with saturated ammonium chloride, dry over MgSO4, filter through silica gel plug, rinse with 1 L 5% MeOH/DCM and evaporate filtrates. Suspend crude solid in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel. Chromatograph with 0 to 2% MeOH/DCM to provide the title compound 3.89 g (22.93 mmol; 59%). MS (ES+): m/z=168 (M−H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Yield
59%

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